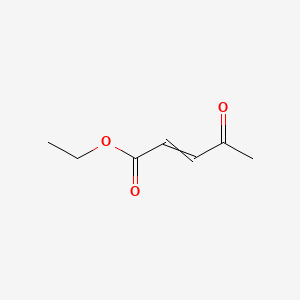
Ergocristine, dihydro-
Vue d'ensemble
Description
LSM-1568 is a peptide ergot alkaloid.
Applications De Recherche Scientifique
Interaction with Dopaminergic Receptors
Dihydroergocristine exhibits an interaction with dopaminergic receptors in the rat striatum and nucleus accumbens, inhibiting dopamine-stimulated adenylate cyclase activity. This effect is notably stronger in the nucleus accumbens than in the striatum. Such interactions suggest distinct dopaminergic receptors with different conformations in the central nervous system (Spano & Trabucchi, 1978).
Dopamine Receptor Profile
Dihydroergocristine has been shown to interact with D1- and D2-subtypes of dopamine receptors in the rat striatum. In studies, it antagonizes both receptor types, contributing to its effects in functional responses mediated by D1- and D2-receptors. This interaction reflects the compound's dopaminergic properties (Markstein, 1982).
Peripheral Vascular Diseases Management
In the management of chronic peripheral vascular diseases, dihydroergocristine has been used. It has been applied in conditions like arteriosclerosis obliterans, thromboangiitis obliterans, Raynaud’s disease, and obstructive edema of the extremities (Popkin, 1951).
Alpha-Adrenoceptors Interaction
Dihydroergocristine interacts with alpha-adrenoceptors in the central nervous system. It has been found to displace specific binding sites in rat and bovine brain membrane preparations and inhibit adrenergic-stimulated cyclic AMP formation, suggesting a competitive antagonism at alpha-adrenoceptors (Markstein, Closse, & Frick, 1983).
Mutagenicity Studies
Research indicates that dihydroergocristine, used for cerebrovascular insufficiency therapy, does not exhibit mutagenic activity based on in vitro and in vivo tests. This includes tests on Salmonella typhimurium, V79 Chinese hamster cells, human lymphocyte cultures, and in vivo mouse micronucleus assay (Dubini, Bignami, Zanotti, & Coppi, 1990).
Blood Pressure Effects
Studies on the natural and dihydrogenated alkaloids of Ergot, including dihydroergocristine, show that they increase blood pressure in spinal cats, with varied responses under different conditions, such as during adrenaline infusion (Rothlin, 1949).
Cognitive Function Improvement
Dihydroergocristine has been observed to contribute to cognitive function improvement, particularly in animal models and elderly volunteers. It may have effects on central monoaminergic neurotransmitter systems, compensating for both hyperactivity and deficits of these systems (Wadworth & Chrisp, 1992).
Propriétés
IUPAC Name |
N-(7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQITUUQPICUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ergocristine, dihydro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,2-Di(pentadecyl)-1,3-dioxolan-4-yl]methyl dihydrogen phosphate](/img/structure/B1206867.png)
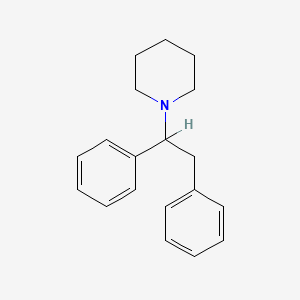


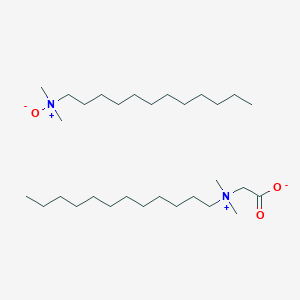
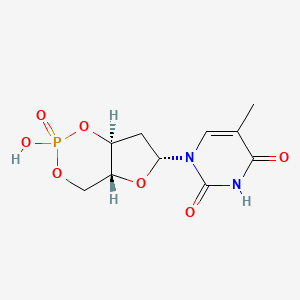
![4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B1206875.png)
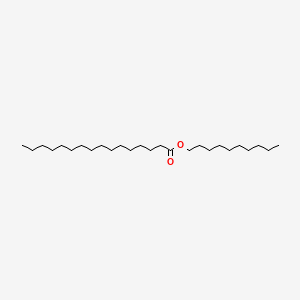
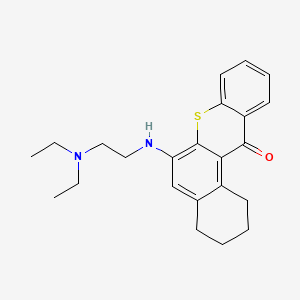


![17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol](/img/structure/B1206885.png)
